1-(1-Fluoroethyl)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Fluoroethyl)-4-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It consists of a benzene ring substituted with a nitro group and a fluoroethyl group
Vorbereitungsmethoden
The synthesis of 1-(1-Fluoroethyl)-4-nitrobenzene typically involves the nitration of 1-(1-Fluoroethyl)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial production methods may involve continuous flow reactors to ensure better control over reaction conditions and to enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
1-(1-Fluoroethyl)-4-nitrobenzene undergoes various chemical reactions, including:
-
Reduction
Reagents: Common reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Conditions: The reduction can be carried out at room temperature or slightly elevated temperatures.
Products: The primary product is 1-(1-Fluoroethyl)-4-aminobenzene.
-
Substitution
Reagents: Nucleophiles such as hydroxide ions or alkoxide ions.
Conditions: The reaction typically requires a polar aprotic solvent and elevated temperatures.
Products: Substituted derivatives of this compound.
-
Oxidation
Reagents: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: The reaction is usually conducted under acidic or basic conditions.
Products: Oxidized derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-(1-Fluoroethyl)-4-nitrobenzene has several applications in scientific research:
-
Chemistry
- Used as a precursor in the synthesis of various fluorinated organic compounds.
- Employed in the study of reaction mechanisms involving nitro and fluoro groups.
-
Biology
- Investigated for its potential use in the development of fluorinated pharmaceuticals.
- Studied for its interactions with biological molecules and potential bioactivity.
-
Medicine
- Explored for its potential as a building block in the synthesis of novel drugs.
- Evaluated for its pharmacokinetic properties and metabolic stability.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(1-Fluoroethyl)-4-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical reactions. The fluoroethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall bioactivity and pharmacokinetics.
Vergleich Mit ähnlichen Verbindungen
1-(1-Fluoroethyl)-4-nitrobenzene can be compared with other similar compounds such as:
-
Fluoroethane
Structure: Contains a fluoroethyl group but lacks the nitro group.
Properties: Less reactive compared to this compound.
-
1-Fluoroethylbenzene
Properties: Different reactivity and applications compared to this compound.
-
4-Nitrobenzyl Fluoride
Structure: Contains a nitro group and a benzyl fluoride group.
Properties: Similar reactivity but different applications compared to this compound.
Eigenschaften
CAS-Nummer |
64747-67-7 |
---|---|
Molekularformel |
C8H8FNO2 |
Molekulargewicht |
169.15 g/mol |
IUPAC-Name |
1-(1-fluoroethyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H8FNO2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,1H3 |
InChI-Schlüssel |
ONWBRCQYAUJSOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.